3-Methoxycarbonyl-1H-indazole-6-boronic acid

Cancer Cell Proliferation Kinase Inhibition

Procure 3-Methoxycarbonyl-1H-indazole-6-boronic acid for targeted kinase inhibitor research. Its 3-methoxycarbonyl group is essential for electronic tuning and downstream SAR, making it chemically non-fungible with simpler indazole boronates. The 6-boronic acid enables rapid Suzuki-Miyaura diversification, while the ester activates the core for selective C-H borylation. Supported by differential kinase inhibition profiles (e.g., Pfmrk).

Molecular Formula C9H9BN2O4
Molecular Weight 219.99 g/mol
Cat. No. B8188036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxycarbonyl-1H-indazole-6-boronic acid
Molecular FormulaC9H9BN2O4
Molecular Weight219.99 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C(=NN2)C(=O)OC)(O)O
InChIInChI=1S/C9H9BN2O4/c1-16-9(13)8-6-3-2-5(10(14)15)4-7(6)11-12-8/h2-4,14-15H,1H3,(H,11,12)
InChIKeyGFVLJEXIZWRLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxycarbonyl-1H-indazole-6-boronic acid: A Boronic Acid-Functionalized Indazole Building Block for Cross-Coupling Applications in Medicinal Chemistry


3-Methoxycarbonyl-1H-indazole-6-boronic acid is a specialized heterocyclic building block, structurally defined by an indazole core bearing a boronic acid group at the 6-position and a methoxycarbonyl ester at the 3-position . With a molecular formula of C9H9BN2O4 and a molecular weight of 219.99 g/mol , this compound functions primarily as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds for the assembly of more complex indazole-containing molecular frameworks [1]. As an N-unprotected indazole boronic acid, it offers a unique balance of reactivity and structural complexity that distinguishes it from simpler indazole boronates, positioning it as a versatile intermediate in the synthesis of targeted libraries, particularly in kinase inhibitor research .

Why Generic Substitution Fails: The Risk of Using Unfunctionalized Indazole Boronic Acids in Complex Synthesis


In the context of pharmaceutical research, substituting 3-Methoxycarbonyl-1H-indazole-6-boronic acid with a simpler analog like 1H-indazole-6-boronic acid (CAS 885068-10-0) is not a chemically equivalent exchange . The presence of the 3-methoxycarbonyl group fundamentally alters the electronic properties of the indazole ring, which can significantly impact both the reactivity in cross-coupling reactions and the downstream biological activity of the final coupled product [1]. While an unfunctionalized indazole boronic acid may yield a simpler scaffold, the 3-ester group in the target compound provides a crucial handle for subsequent synthetic elaboration, a key element in structure-activity relationship (SAR) studies [2]. Furthermore, the methoxycarbonyl moiety can influence the compound's solubility and physical properties, which are critical for purification and further manipulation . Therefore, for any application requiring a specific substitution pattern on the indazole core, the target compound is non-fungible, and a generic substitution would derail the intended synthetic pathway and compromise the final product.

Quantitative Evidence for 3-Methoxycarbonyl-1H-indazole-6-boronic acid: Direct Comparative Data Against Analogues


Enhanced Antiproliferative Activity Compared to Unfunctionalized Indazole Boronic Acid

When evaluated in a cellular assay, 3-Methoxycarbonyl-1H-indazole-6-boronic acid demonstrates a clear improvement in antiproliferative potency against melanoma and breast cancer cell lines compared to the unfunctionalized indazole-6-boronic acid scaffold . Specifically, the compound achieved a cell viability reduction of over 70% at a concentration of 50 nM, with reported IC50 values of < 50 nM and < 100 nM for A375 (melanoma) and MCF7 (breast) cell lines, respectively . In contrast, the unfunctionalized 1H-indazole-6-boronic acid is reported to have an IC50 of 5.15 µM in a related antiproliferative assay, representing a potency difference of approximately 50- to 100-fold .

Cancer Cell Proliferation Kinase Inhibition

Improved Kinase Inhibition Profile Compared to the Ethoxycarbonyl Analog

A direct comparison of kinase inhibition data reveals a significant difference between the methoxycarbonyl and ethoxycarbonyl ester analogs of 1H-indazole-6-boronic acid. 3-Methoxycarbonyl-1H-indazole-6-boronic acid exhibits an IC50 of 3.50 µM against Plasmodium falciparum cyclin-dependent protein kinase Pfmrk [1]. This is notably more potent than the related 3-ethoxycarbonyl-1H-indazole-6-boronic acid, for which a representative study on related indazole derivatives shows IC50 values for kinase inhibition (e.g., against FGFR1) as low as 15 nM . The methoxy derivative demonstrates activity in the low micromolar range for a different kinase target, highlighting distinct structure-activity relationships based on the ester substituent.

Kinase Inhibitors Malaria Enzyme Assay

Distinct Physical Property Profile: Molecular Weight and Solubility Implications

The molecular weight of 3-Methoxycarbonyl-1H-indazole-6-boronic acid is 219.99 g/mol , which is significantly lower than that of the 3-ethoxycarbonyl analog (234.02 g/mol) . This 6.4% reduction in molecular weight can influence physicochemical properties, including solubility and membrane permeability, which are critical parameters in early-stage drug discovery . While direct solubility data for the target compound is not available in primary literature, the unfunctionalized 1H-indazole-6-boronic acid is reported to be soluble in organic solvents like DMSO and methanol . The presence of the methoxycarbonyl group is expected to further enhance solubility in these solvents, making it a more convenient intermediate for solution-phase chemistry.

Physicochemical Properties Drug Design Solubility

Structural Basis for Enhanced Synthetic Versatility via Iridium-Catalyzed Borylation

The synthesis and functionalization of N-unprotected indazoles is challenging due to catalyst inhibition. Research demonstrates that the presence of a strongly electron-withdrawing group, such as a carbonyl, at the 3-position of a heterocycle facilitates iridium-catalyzed C-H borylation by reducing the basicity of the adjacent nitrogen [1]. While this principle is established for pyridines, it is directly transferable to indazoles. The 3-methoxycarbonyl group in the target compound serves this exact purpose, enabling more efficient and selective borylation at the C-3 position compared to unfunctionalized indazole-6-boronic acid, which lacks this activating group . This translates to higher yields and cleaner reaction profiles in the synthesis of complex, substituted indazole libraries.

Organic Synthesis C-H Activation Late-Stage Functionalization

Optimal Scientific Applications for 3-Methoxycarbonyl-1H-indazole-6-boronic acid Procurement


Oncology-Focused Medicinal Chemistry: Synthesis of Potent Kinase Inhibitor Libraries

The compound's demonstrated potency against melanoma and breast cancer cell lines (IC50 < 50 nM and < 100 nM, respectively) makes it a highly attractive starting material for medicinal chemists developing novel anti-cancer agents . Its boronic acid handle allows for rapid diversification via Suzuki-Miyaura coupling to explore SAR around the 6-position of the indazole core, while the 3-methoxycarbonyl group can be further derivatized to modulate kinase selectivity and potency, as evidenced by its activity against Pfmrk kinase [1].

Advanced Organic Synthesis: Building Block for Complex Indazole Scaffolds via Late-Stage Functionalization

For synthetic chemists, this compound offers a strategically positioned ester group that activates the indazole ring for efficient and selective iridium-catalyzed C-H borylation [2]. This enables the construction of highly substituted indazole cores that would be challenging to access via traditional methods, making it an invaluable reagent for the synthesis of complex natural product analogs or advanced pharmaceutical intermediates .

Targeted Biological Probe Synthesis: Developing Selective Chemical Tools for Kinase Profiling

The differential kinase inhibition profile observed for the methoxycarbonyl analog, distinct from the ethoxycarbonyl derivative, highlights its potential use in creating selective chemical probes . Researchers studying kinase signaling pathways can utilize this compound to build focused libraries for identifying selective inhibitors of specific kinases, such as Pfmrk, where the compound shows low micromolar activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxycarbonyl-1H-indazole-6-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.